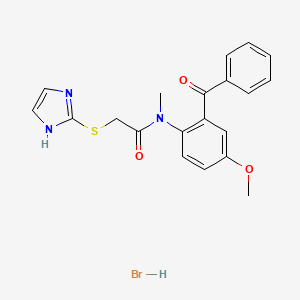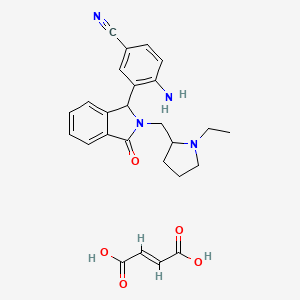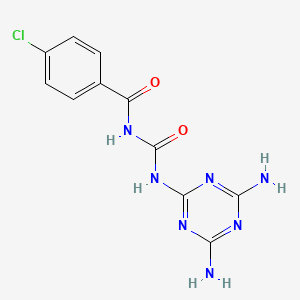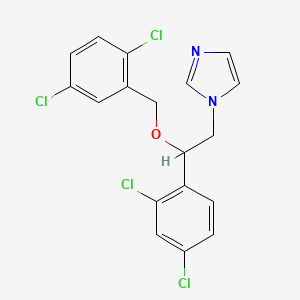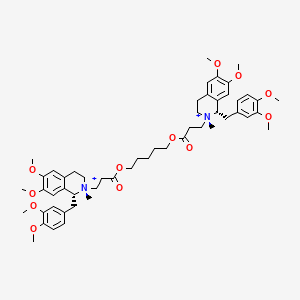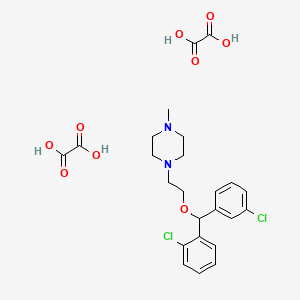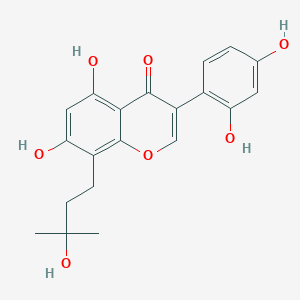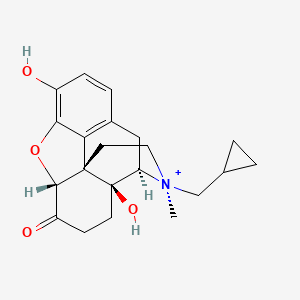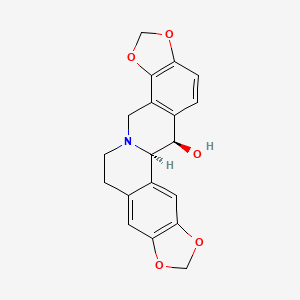
Pyrazoline, 5-(5-methyl-2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Methyl-2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-1H-pyrazoline hydrochloride is a synthetic organic compound that belongs to the class of pyrazolines Pyrazolines are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-1H-pyrazoline hydrochloride typically involves a multi-step process:
Preparation of 5-Methyl-2-furyl aldehyde: This can be synthesized from 2-methylfuran through oxidation reactions.
Synthesis of 1-phenyl-3-(2-(piperidino)ethyl)-1H-pyrazoline: This involves the reaction of 5-Methyl-2-furyl aldehyde with phenylhydrazine to form the corresponding hydrazone, followed by cyclization with an appropriate reagent such as acetic anhydride.
Formation of the hydrochloride salt: The final step involves the treatment of the pyrazoline compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrazoline ring, potentially leading to the formation of dihydropyrazoline derivatives.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Dihydropyrazoline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-(5-Methyl-2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-1H-pyrazoline hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-Methyl-2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-1H-pyrazoline hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methyl-2-furyl)piperidine
- (5-Methyl-2-furyl)(pyridin-3-yl)methanol
- 1-(5-Methylfuran-2-yl)ethanone
Uniqueness
5-(5-Methyl-2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-1H-pyrazoline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazoline ring, combined with the furan and phenyl groups, provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
Properties
CAS No. |
102129-33-9 |
|---|---|
Molecular Formula |
C21H28ClN3O |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
1-[2-[3-(5-methylfuran-2-yl)-2-phenyl-3,4-dihydropyrazol-5-yl]ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C21H27N3O.ClH/c1-17-10-11-21(25-17)20-16-18(12-15-23-13-6-3-7-14-23)22-24(20)19-8-4-2-5-9-19;/h2,4-5,8-11,20H,3,6-7,12-16H2,1H3;1H |
InChI Key |
LRTIGASSROBHRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2CC(=NN2C3=CC=CC=C3)CCN4CCCCC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


